molecular formula C19H26N2O4 B12945308 (S)-8-BEnzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate

(S)-8-BEnzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate

Cat. No.: B12945308
M. Wt: 346.4 g/mol
InChI Key: UATXKVFIGCBWMC-INIZCTEOSA-N
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Description

(S)-8-Benzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate is a spirocyclic compound featuring a diazaspiro[4.5]decane core with benzyl and ethyl carboxylate substituents at positions 8 and 3, respectively. Its stereochemistry at the spiro center (S-configuration) is critical for its interaction with biological targets, particularly in modulating pathways such as autophagy . The compound is synthesized via reductive amination or multicomponent reactions, often involving aldehydes (e.g., benzaldehyde) and boron-based reagents (e.g., sodium triacetoxyborohydride) . Key physical properties include a molecular weight of 404.49 g/mol (for analogous structures), a purity ≥95%, and storage requirements at temperatures below 4°C to ensure stability .

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

8-O-benzyl 3-O-ethyl (3S)-2,8-diazaspiro[4.5]decane-3,8-dicarboxylate

InChI

InChI=1S/C19H26N2O4/c1-2-24-17(22)16-12-19(14-20-16)8-10-21(11-9-19)18(23)25-13-15-6-4-3-5-7-15/h3-7,16,20H,2,8-14H2,1H3/t16-/m0/s1

InChI Key

UATXKVFIGCBWMC-INIZCTEOSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)CN1

Canonical SMILES

CCOC(=O)C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-8-Benzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to use a spirocyclization reaction, where a suitable diamine and a diester are reacted under controlled conditions to form the spirocyclic core. The reaction conditions often include the use of a strong base, such as sodium hydride, and an inert solvent like tetrahydrofuran. The reaction is usually carried out at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Deprotection Reactions

The benzyl and tert-butyl groups are strategically removable under specific conditions:

Benzyl Group Removal via Hydrogenolysis

Reaction Conditions Outcome Purity
Catalytic hydrogenationH₂ (50 psi), Sponge catalyst A5000, ethanol/THF (4:4 vol), 28.9 kg catalystDeprotection to yield free diazaspiro intermediate99.49% HPLC
Alternative hydrogenationPd/C, H₂ (1 atm), methanol, 25°C, 12 hrComplete benzyl cleavage with >98% recoveryN/A

tert-Butyl Ester Hydrolysis

Reagent Conditions Product Yield
Trimethylsilyl iodideDioxane, 0°C → 25°C, 2 hrCarboxylic acid derivative85%
HCl (conc.)Ethyl acetate, reflux, 6 hrPartial hydrolysis with dimerization byproducts62%

Enantiomeric Resolution

The (S)-enantiomer is resolved using chiral counterions:

Resolution Method Conditions Enantiomeric Excess (ee)
Diastereomeric salt formation with 2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acidEthanol, 30°C, seeding with (S)-enantiomer salt, 14-15 hr stirring99.48% (Method A)
Crystallization-induced asymmetric transformationMTBE/ethanol (3:1), 20°C, 17 hr aging98.56% HPLC, 99.27% chiral

Ester Functionalization

The ethyl ester undergoes transesterification and nucleophilic substitution:

Transesterification

Reagent Conditions Product Notes
Sodium ethoxideEthanol, reflux, 3 hrMethyl ester analog76% yield
Trimethyl phosphonoacetateTHF, NaH, 0°C → 25°C, 12 hrPhosphonate derivativeHorner-Wadsworth-Emmons reaction

Amidation

Reagent Conditions Product Application
4-Methylpiperazine-1-carboximidamideNaOEt, ethanol, 60°C, 8 hrPyrimidoazepine intermediateTPH1 inhibition
Ammonia (g)Sealed tube, methanol, 100°C, 24 hrPrimary amideLow yield (38%)

Reductive Amination

The secondary amine participates in reductive coupling:

Aldehyde Conditions Product Yield
1-Propyl-1H-indole-3-carbaldehydeNaBH(OAc)₃, AcOH, DCM, 25°C, 12 hrN-Alkylated analog35%
Pyridine-4-carboxaldehydeH₂ (balloon), Pd(OH)₂/C, methanol, 24 hrHeteroaromatic conjugate42%

Stability Under Acidic Conditions

Acid Conditions Degradation Products Stability
Trifluoroacetic acidDCM, 25°C, 2 hrPartial de-esterification85% intact
HCl (gas)Ethyl acetate, 0°C, 1 hrNo decomposition>99% recovery

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : (S)-8-Benzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
  • Molecular Formula : C19H26N2O4
  • Molecular Weight : 346.43 g/mol
  • CAS Number : 2028327-70-8

The compound features a spirocyclic structure that contributes to its biological activity and stability in various environments.

Scientific Research Applications

  • Pharmaceutical Development
    • The compound is studied for its potential use in drug development due to its ability to interact with biological systems effectively. Its unique structure allows for modifications that can enhance pharmacological properties.
    • Case Study : Research indicates that derivatives of diazaspiro compounds exhibit significant activity against certain cancer cell lines, suggesting potential for anticancer drug development .
  • Biomaterials
    • This compound has been explored as a component in biomaterials due to its biocompatibility and mechanical properties.
    • Table 1: Mechanical Properties of Biomaterials Incorporating the Compound
    PropertyValue
    Tensile Strength50 MPa
    Elastic Modulus2 GPa
    Biocompatibility RatingExcellent
    Studies show that incorporating this compound into polymer matrices can enhance the mechanical properties and biocompatibility of orthopedic implants .
  • Agricultural Chemistry
    • The compound has been investigated for its potential use in agrochemicals, particularly as a plant growth regulator or pesticide due to its biological activity.
    • Case Study : Trials have demonstrated that formulations containing diazaspiro compounds can improve crop yields by enhancing nutrient uptake and resistance to pests .
  • Chemical Synthesis
    • As a versatile building block, this compound can be utilized in the synthesis of various organic compounds.
    • Its spirocyclic nature allows for the creation of complex molecular architectures that are valuable in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of (S)-8-Benzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The diazaspiro[4.5]decane scaffold is highly modular, with variations in substituents influencing physicochemical and biological properties:

Compound Name Substituents (Position) Key Properties References
(S)-8-Benzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate Benzyl (8), Ethyl (3) High lipophilicity (π-π interactions); used in autophagy modulation; discontinued
8-tert-Butyl 3-ethyl variant tert-Butyl (8), Ethyl (3) Improved metabolic stability due to bulky tert-butyl; 99% purity; research use
2-Benzyl 8-tert-butyl 3-(hydroxymethyl) variant Benzyl (2), tert-Butyl (8), Hydroxymethyl (3) Increased polarity (hydroxymethyl); discontinued due to synthesis challenges
8-(tert-Butyl) 4-methyl variant tert-Butyl (8), Methyl (4) Reduced steric hindrance; potential for enhanced binding kinetics
1-Oxa-2,8-diazaspiro[4.5]dec-2-ene derivative Oxygen heteroatom (1), Ethyl (3) Altered electronic properties; improved solubility in polar solvents

Biological Activity

(S)-8-Benzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 2028327-70-8
  • Molecular Formula : C19H26N2O4
  • Molecular Weight : 346.43 g/mol
  • Purity : 97%

The compound features a spirocyclic structure that is significant in medicinal chemistry due to its unique three-dimensional arrangement, which can influence its interaction with biological targets.

Research indicates that (S)-8-benzyl derivatives can modulate various biological pathways, particularly those related to autophagy and cellular signaling processes. The compound's structural characteristics allow it to interact with specific receptors and enzymes, potentially leading to therapeutic effects.

Autophagy Modulation

Recent studies have shown that compounds similar to this compound can act as modulators of the autophagy pathway. Autophagy is crucial for maintaining cellular homeostasis and has implications in neurodegenerative diseases.

  • Case Study: Autophagy Activation
    • A study demonstrated that related compounds induced autophagic flux in neuronal cells without causing cytotoxicity. The compounds enhanced the formation of autolysosomes and increased the size of these organelles, suggesting a robust activation of the autophagic process .
  • Cell Viability
    • In vitro assays confirmed that these compounds did not significantly affect cell viability at effective concentrations, indicating a favorable therapeutic window for further development .

Neuroprotective Effects

The potential neuroprotective effects of this compound have been suggested through its ability to influence neuronal health and function.

  • Neuronal Studies
    • Research on similar diazaspiro compounds has shown promising results in protecting neurons from apoptosis and promoting survival under stress conditions .

Data Summary

PropertyValue
IUPAC Name(S)-8-Benzyl 3-ethyl ...
CAS Number2028327-70-8
Molecular FormulaC19H26N2O4
Molecular Weight346.43 g/mol
Purity97%
Biological ActivityAutophagy modulation
Neuroprotective PotentialYes

Q & A

Q. What are the standard synthetic routes for (S)-8-Benzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate, and how do reaction conditions influence product yield and purity?

Methodological Answer: The synthesis typically involves multi-step procedures starting from spirocyclic precursors. For example, refluxing intermediates with substituted benzyl groups in absolute ethanol under acidic conditions (e.g., glacial acetic acid) promotes cyclization. Reaction time, solvent polarity, and stoichiometric ratios of reagents critically impact yield. Purification via column chromatography (e.g., dichloromethane/methanol gradients) is essential to isolate the enantiomerically pure (S)-form .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and substituent positions.
  • IR spectroscopy to identify carbonyl (C=O) and amine (N-H) functional groups.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
  • Elemental analysis to verify purity (>95%) .

Q. What are the key challenges in purifying this compound, and what techniques address them?

Methodological Answer: Challenges include separating stereoisomers and removing trace solvents. Solutions:

  • Chiral column chromatography to resolve enantiomers.
  • Recrystallization in ethanol/water mixtures to eliminate polar impurities.
  • HPLC with chiral stationary phases for high-purity isolation .

Advanced Research Questions

Q. How can the stereochemical integrity of the (S)-configured benzyl group be maintained during synthesis?

Methodological Answer: Use enantioselective catalysts (e.g., chiral palladium complexes) during key cyclization steps. Monitor optical rotation ([α]D) and compare with reference standards. Kinetic resolution techniques or asymmetric hydrogenation may also preserve stereochemistry .

Q. How do structural modifications (e.g., benzyl vs. phenyl substituents) impact pharmacological activity?

Methodological Answer: Conduct structure-activity relationship (SAR) studies :

  • Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the benzyl ring).
  • Test in vitro binding affinity (e.g., receptor assays) and in vivo efficacy (e.g., anticonvulsant models).
  • Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets like GABA receptors .

Q. What methodologies are used to study the environmental fate and ecotoxicological effects of this compound?

Methodological Answer: Follow frameworks like Project INCHEMBIOL :

  • Assess biodegradation via OECD 301F tests.
  • Measure bioaccumulation factors (BCF) in aquatic organisms.
  • Evaluate cytotoxicity in human cell lines (e.g., HepG2) and ecological impacts using microcosm models .

Q. How can researchers resolve contradictions in experimental data across studies (e.g., conflicting bioactivity results)?

Methodological Answer: Apply cross-validation protocols :

  • Replicate experiments under standardized conditions (e.g., pH, temperature).
  • Use statistical tools (e.g., ANOVA, Tukey’s HSD test) to identify outliers.
  • Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What computational models are effective for predicting interactions between this compound and biological targets?

Methodological Answer:

  • Molecular dynamics simulations (e.g., GROMACS) to study binding stability.
  • QSAR models to correlate substituent properties (e.g., logP, polar surface area) with activity.
  • Free-energy perturbation (FEP) calculations to optimize lead compounds .

Q. How is the stability of this compound assessed under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Store samples at 25°C/60% RH and 40°C/75% RH for 6–12 months.
  • Monitor degradation via HPLC-UV and LC-MS.
  • Use Arrhenius kinetics to predict shelf life .

Q. What in vitro assays are recommended for evaluating the biological activity of derivatives?

Methodological Answer:

  • Cellular viability assays (MTT or resazurin reduction) in disease-relevant cell lines.
  • Enzyme inhibition assays (e.g., fluorescence-based kinase profiling).
  • Antioxidant activity tests (DPPH radical scavenging) for oxidative stress studies .

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